molecular formula C10H6BrClOS B8503298 2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one

2-Bromo-1-(4-chlorobenzo[b]thiophen-2-yl)ethan-1-one

Cat. No. B8503298
M. Wt: 289.58 g/mol
InChI Key: ZFMADCVVQFKZBS-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

Bromoacetyl bromide (16.14 g) was added dropwise at 0° C. under nitrogen to a stirred mixture of anhydrous aluminium chloride (21.36 g) and dichloromethane (200 ml), then the mixture was stirred at 0° C. for 30 minutes. A solution of 4-chloro-benzo[b]thiophene (13.46 g; prepared in a manner similar to that described above) in dichloromethane (100 ml) was added dropwise, and the mixture was stirred at 0° C. for 2 hours then it was poured onto ice-water (500 ml). The product was extracted into dichloromethane (2×250 ml) and the combined extracts were washed with water (200 ml), saturated aqueous sodium hydrogencarbonate solution (2×200 ml) and saturated aqueous sodium chloride solution (200 ml), then dried (Na2SO4). The solvent was removed in vacuo to leave a brown oil, which was purified by flash chromatography over silica using a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 2-bromo-1-(4-chlorobenzo[b]thiophen-2-yl]ethan-1-one (2.8 g) as a colourless solid which was used without further purification.
Quantity
16.14 g
Type
reactant
Reaction Step One
Quantity
21.36 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](Br)=[O:4].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:10][C:11]1[C:19]2[CH:18]=[CH:17][S:16][C:15]=2[CH:14]=[CH:13][CH:12]=1>ClCCl>[Br:1][CH2:2][C:3]([C:17]1[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:10])[C:19]=2[CH:18]=1)=[O:4] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
16.14 g
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
21.36 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=CC=2SC=CC21
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in a manner similar to
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
it was poured onto ice-water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into dichloromethane (2×250 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (200 ml), saturated aqueous sodium hydrogencarbonate solution (2×200 ml) and saturated aqueous sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 10:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC(=O)C1=CC2=C(S1)C=CC=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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